2-(4-Fluorophenyl)propane-1-sulfonyl chloride
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Overview
Description
2-(4-Fluorophenyl)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO2S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 4-fluorophenyl group
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles .
Mode of Action
2-(4-Fluorophenyl)propane-1-sulfonyl chloride likely interacts with its targets through nucleophilic substitution reactions. In these reactions, the chlorine atom in the sulfonyl chloride group is replaced by a nucleophile, such as an amine or alcohol .
Biochemical Pathways
Sulfonyl chloride compounds are often used in the synthesis of sulfonamides and sulfonic esters, which can participate in various biochemical pathways .
Pharmacokinetics
The bioavailability of such compounds would be influenced by factors such as their reactivity, stability, and solubility .
Result of Action
The compound’s reactivity suggests it could be used to modify other molecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be enhanced in alkaline conditions, which favor nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride typically involves the reaction of 4-fluorobenzene with propane-1-sulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Triethylamine: Used as a base in substitution reactions.
Lithium aluminum hydride: Employed in reduction reactions.
Hydrogen peroxide: Utilized in oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl fluorides, and sulfonic acids .
Scientific Research Applications
2-(4-Fluorophenyl)propane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Biology: It is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)propane-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
2-(4-Bromophenyl)propane-1-sulfonyl chloride: Similar in structure but with a bromine atom instead of a fluorine atom.
2-(4-Methylphenyl)propane-1-sulfonyl chloride: Similar in structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)propane-1-sulfonyl chloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties make it a valuable compound in the development of pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKFDJGNQUHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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